molecular formula C7H7NO2 B13570587 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

Cat. No.: B13570587
M. Wt: 137.14 g/mol
InChI Key: CPVFPKZJNIZXJI-UHFFFAOYSA-N
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Description

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction typically starts with 3-substituted phenyl-5-(prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using sodium bicarbonate as an acid-binding agent in tetrahydrofuran (THF) solvent under catalyst-free microwave-assisted conditions . This method is environmentally friendly, efficient, and offers high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and simplicity. The use of microwave radiation can significantly reduce reaction times and improve yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.

    Substitution: Substitution reactions can occur at the methoxy or prop-2-yn-1-yl groups, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds. These products can have diverse biological activities and are useful in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can inhibit enzymes and proteins involved in various biological processes, leading to their antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-yn-1-yl groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-methoxy-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO2/c1-3-4-6-5-7(9-2)8-10-6/h1,5H,4H2,2H3

InChI Key

CPVFPKZJNIZXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CC#C

Origin of Product

United States

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